1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with thiophen-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Catalyst: Acidic or basic catalysts to facilitate the reaction.
- Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the urea functional group, potentially converting it to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan and thiophene oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The furan and thiophene rings could facilitate binding to specific sites, while the urea group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dimethylfuran-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)urea: Lacks the dimethyl substitutions on the furan ring.
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of thiophene.
Uniqueness
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both dimethylfuran and thiophene rings, which can impart distinct chemical and biological properties
Biological Activity
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Molecular Structure:
- Molecular Formula: C12H14N2O2S
- Molecular Weight: 250.32 g/mol
- CAS Number: 1351622-67-7
The compound features a urea functional group linked to a thiophene ring and a dimethylfuran moiety, which may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with thiophen-2-ylamine in the presence of acidic or basic catalysts. The reaction conditions often include:
- Solvents: Ethanol or methanol
- Temperature: Moderate (50°C to 100°C)
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various urea derivatives, including those related to this compound. These compounds have shown significant inhibitory effects against a range of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of Urea Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Pseudomonas aeruginosa | 0.21 µM |
2 | Escherichia coli | 0.21 µM |
3 | Candida species | Moderate activity |
4 | Micrococcus luteus | Selective action |
These findings indicate that compounds similar to this compound exhibit promising antimicrobial properties, making them potential candidates for further development in drug discovery .
Cytotoxic Activity
The cytotoxicity of this compound has also been assessed against various cancer cell lines. For instance, derivatives have been tested on MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The results showed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like sorafenib.
Table 2: Cytotoxicity Evaluation
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
A | MCF-7 | 0.37 | 7.91 |
B | HepG2 | 0.73 | 7.91 |
C | A549 | 0.95 | 7.91 |
These results suggest that the compound may induce apoptotic cell death and inhibit cancer cell proliferation effectively .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition: The urea group can form hydrogen bonds with target enzymes or receptors.
- Cell Membrane Interaction: The furan and thiophene rings may facilitate interactions with cellular membranes, enhancing cellular uptake.
- Molecular Docking Studies: Computational studies indicate favorable binding interactions with key targets involved in bacterial and cancer cell metabolism.
Case Studies
A recent study highlighted the synthesis and evaluation of several urea derivatives, including those structurally related to our compound. Notably, one derivative displayed potent activity against resistant strains of bacteria and demonstrated lower toxicity in normal cell lines compared to cancerous ones .
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-6-10(9(2)16-8)7-13-12(15)14-11-4-3-5-17-11/h3-6H,7H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMFRJPJHCHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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